molecular formula C15H15IO B1342008 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene CAS No. 126312-61-6

5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene

Cat. No.: B1342008
CAS No.: 126312-61-6
M. Wt: 338.18 g/mol
InChI Key: ICHZYYGVAKLSCT-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene is an organic compound that features a benzene ring substituted with benzyloxy, iodine, and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene typically involves the iodination of 5-(benzyloxy)-1,3-dimethylbenzene. This can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The iodine atom can be reduced to form a hydrogen atom or other substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are effective.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(benzyloxy)-2-azido-1,3-dimethylbenzene.

Scientific Research Applications

5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can undergo substitution reactions. These interactions can affect the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-1,3-dimethylbenzene: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

    2-Iodo-1,3-dimethylbenzene: Lacks the benzyloxy group, reducing its potential for hydrogen bonding and other interactions.

    5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and applications.

Uniqueness

5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene is unique due to the presence of both the benzyloxy and iodine substituents, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-iodo-1,3-dimethyl-5-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IO/c1-11-8-14(9-12(2)15(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHZYYGVAKLSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)C)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600515
Record name 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126312-61-6
Record name 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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